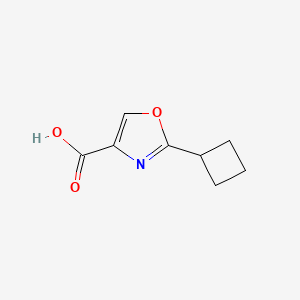![molecular formula C15H18N2O4 B568982 [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate CAS No. 15073-74-2](/img/structure/B568982.png)
[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate, also known as 4-AM-2-CP, is a synthetic compound with a wide range of applications in scientific research. It is a valuable tool for scientists due to its unique properties and ability to be used in a variety of experiments and studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for compound '[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate' involves the reaction of 4-hydroxy-3-methoxybenzoic acid with thionyl chloride to form 4-chloro-3-methoxybenzoyl chloride. This intermediate is then reacted with 2-acetamido-2-cyanopropane to form [4-(2-acetamido-2-cyanopropyl)-3-methoxyphenyl]acetyl chloride. Finally, this intermediate is reacted with acetic anhydride to form the desired compound, [4-(2-acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate.
Starting Materials
4-hydroxy-3-methoxybenzoic acid, thionyl chloride, 2-acetamido-2-cyanopropane, acetic anhydride
Reaction
Step 1: React 4-hydroxy-3-methoxybenzoic acid with thionyl chloride to form 4-chloro-3-methoxybenzoyl chloride., Step 2: React 4-chloro-3-methoxybenzoyl chloride with 2-acetamido-2-cyanopropane to form [4-(2-acetamido-2-cyanopropyl)-3-methoxyphenyl]acetyl chloride., Step 3: React [4-(2-acetamido-2-cyanopropyl)-3-methoxyphenyl]acetyl chloride with acetic anhydride to form [4-(2-acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate.
Aplicaciones Científicas De Investigación
[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate has a wide range of applications in scientific research. It has been used in studies on the structure and function of proteins, as well as in experiments to analyze the effects of drugs and other compounds on cells. It has also been used to study the effects of environmental pollutants on human health. In addition, [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate has been used to investigate the mechanisms of action of various drugs and to study the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate is not fully understood. However, it is known to interact with proteins and other molecules in the cell, and it has been suggested that it may be involved in the regulation of gene expression. It is also believed to be involved in the regulation of cellular metabolism and the production of energy.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate are not well understood. However, it has been suggested that it may have an effect on the regulation of gene expression and the production of energy. It has also been suggested that it may be involved in the regulation of cellular metabolism and the production of energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is easy to obtain. Second, it is stable and can be stored for long periods of time without degradation. Third, it is non-toxic and can be used in a variety of experiments without causing any harm to the environment.
However, there are also some limitations to the use of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate in laboratory experiments. First, it is not soluble in water, which can make it difficult to use in certain experiments. Second, it is not very stable in the presence of light and heat, which can limit its use in certain experiments. Third, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
Given its wide range of applications in scientific research, there are many potential future directions for [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new methods for synthesizing the compound, which could increase its availability and reduce its cost. Additionally, further research could be done to explore the potential applications of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate in drug development, environmental pollution studies, and other areas of scientific research.
Propiedades
IUPAC Name |
[4-(2-acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)17-15(3,9-16)8-12-5-6-13(21-11(2)19)14(7-12)20-4/h5-7H,8H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCUCUPDQICTEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC(=O)C)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)


